molecular formula C6H5BrClNO B1372687 5-Bromo-3-chloro-2-methoxypyridine CAS No. 848366-28-9

5-Bromo-3-chloro-2-methoxypyridine

Cat. No. B1372687
CAS RN: 848366-28-9
M. Wt: 222.47 g/mol
InChI Key: XCHXNAQRMMXBGN-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-methoxypyridine is a chemical compound with the CAS Number: 848366-28-9 . It has a molecular weight of 222.47 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-chloro-2-methoxypyridine consists of a pyridine ring substituted with bromo, chloro, and methoxy groups . The InChI code for this compound is 1S/C6H5BrClNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-3-chloro-2-methoxypyridine are not available, bromo and chloro pyridines are generally reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

5-Bromo-3-chloro-2-methoxypyridine is a solid at room temperature . It has a molecular weight of 222.47 g/mol .

Scientific Research Applications

Environmental Science

Researchers can use 5-Bromo-3-chloro-2-methoxypyridine to study degradation pathways and the environmental fate of similar organic compounds, contributing to pollution control and remediation efforts.

Each application leverages the chemical reactivity and structural features of 5-Bromo-3-chloro-2-methoxypyridine to explore and innovate within their respective fields. The compound’s ability to participate in various chemical reactions makes it a valuable tool across multiple domains of scientific research .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist , suggesting potential targets in the somatostatin receptor family.

Action Environment

The action of 5-Bromo-3-chloro-2-methoxypyridine can be influenced by various environmental factors. For instance, its stability might be affected by light, temperature, and humidity . Therefore, it’s recommended to store this compound in a dark, dry place at room temperature .

properties

IUPAC Name

5-bromo-3-chloro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHXNAQRMMXBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654215
Record name 5-Bromo-3-chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-methoxypyridine

CAS RN

848366-28-9
Record name 5-Bromo-3-chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-chloro-2-methoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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